N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Fluorescence Spectroscopy Streptavidin Binding Cyanine Dye Photophysics

Streptavidin-biotin detection workflows (ELISA, Western blot, protein microarrays) suffer from inconsistent signal when non-PEGylated Cy5 probes aggregate and undergo fluorescence quenching upon protein binding. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 chloride eliminates these failures through its dual-PEG architecture. • pH-independent fluorescence (pH 4-10) - no buffer optimization; Ex/Em 649/667 nm, ε = 232,000 M⁻¹cm⁻¹ • PEG3 spacer minimizes steric hindrance during streptavidin binding; PEG4 cap ensures high aqueous solubility • Dual-function: fluorescent detection tag + validated PROTAC linker for targeted protein degradation studies Supplied as chloride salt, ≥98% purity. Ships ambient; store at -20°C.

Molecular Formula C52H76ClN5O9S
Molecular Weight 982.7 g/mol
Cat. No. B13975279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Molecular FormulaC52H76ClN5O9S
Molecular Weight982.7 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[Cl-]
InChIInChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H
InChIKeyOQTIUMQNPRXRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Chloride: Identity & Procurement


N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 chloride (IUPAC: 2-((1E,3E)-5-((E)-3,3-dimethyl-1-(13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-3H-indol-1-ium chloride; CAS 2107273-68-5) is a heterobifunctional fluorescent probe comprising a Cy5 cyanine dye, two discrete polyethylene glycol (PEG) linkers (a PEG3 spacer adjacent to the biotin moiety and a PEG4 terminal cap), and a biotin recognition element . It possesses a molecular formula of C52H76ClN5O9S, a molecular weight of 982.71 g/mol, and exhibits excitation/emission maxima at 649/667 nm with an extinction coefficient of 232,000 M⁻¹cm⁻¹ [1]. The compound is supplied as a chloride salt and is functionally classified as both a fluorescent labeling reagent for streptavidin-based detection systems and a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker .

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Chloride: PEG Linker Prevents Substitution Failure


Substituting N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 chloride with other biotin-fluorophore conjugates (e.g., Biotin-4-fluorescein, non-PEGylated Cy5-biotin, or Cy3-biotin) introduces significant performance variability that directly compromises assay reproducibility and data quality. The compound's dual-PEG architecture (a hydrophilic PEG3 spacer between biotin and the Cy5 core plus a PEG4 terminal cap) is not a cosmetic modification but a functional necessity: the PEG3 spacer minimizes steric hindrance during streptavidin binding and reduces cyanine dye aggregation in aqueous media, while the PEG4 chain enhances overall water solubility . Non-PEGylated Cy5 conjugates exhibit pronounced fluorescence quenching upon avidin/streptavidin binding and suffer from hydrophobic aggregation, whereas Biotin-4-fluorescein displays pH-dependent emission and poor aqueous solubility [1][2]. Generic substitution therefore risks altered binding kinetics, reduced signal-to-noise ratios, and inconsistent experimental outcomes.

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Chloride: Evidence vs. Cyanine-Biotin Analogues


PEG Spacer Prevents Fluorescence Quenching

The PEG3 spacer in N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 chloride prevents the extensive fluorescence quenching that plagues non-PEGylated Cy5-biotin conjugates upon binding to avidin or streptavidin. Non-PEGylated Cy5-biotin conjugates exhibit anomalous fluorescence loss when bound to avidin, attributed to resonance energy transfer and dye-protein interactions [1]. In contrast, biotin-fluorophore conjugates bearing PEG spacers retain intense fluorescence after streptavidin binding, enabling reliable quantitative detection [2].

Fluorescence Spectroscopy Streptavidin Binding Cyanine Dye Photophysics

pH-Independent Fluorescence Stability

Cy5-biotin conjugates bearing a PEG3 spacer (including N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 chloride) maintain pH-independent red fluorescence across the range of pH 4 to pH 10 . This contrasts sharply with Biotin-4-fluorescein, the most common alternative biotin-fluorophore conjugate, whose absorbance and emission are strongly pH-dependent, limiting its reliable use to a narrow pH window .

Fluorescence Assay Development pH Stability Quantitative Detection

Enhanced Aqueous Solubility via PEG Architecture

The hydrophilic PEG spacer in N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 chloride substantially increases aqueous solubility compared to biotin-dye conjugates lacking PEG linkers . The compound is freely soluble in water, DMSO, DMF, and DCM, whereas Biotin-4-fluorescein exhibits poor aqueous solubility that necessitates organic co-solvents and limits achievable labeling density .

Aqueous Solubility Formulation PEGylation

PEG Linker Reduces Cyanine Dye Aggregation

Cyanine dyes, including Cy5 derivatives, are prone to aggregation in aqueous solution, which reduces light utilization efficiency and compromises fluorescence signal [1]. The introduction of PEG linkers, as in N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 chloride, significantly reduces this aggregation tendency. Studies on structurally analogous biotin-PEG-cyanine probes demonstrated that PEG incorporation yields reduced aggregation compared to non-PEGylated cyanine precursors, as confirmed by photophysical and photochemical parameter analysis [2]. The PEG3 spacer in the target compound provides this aggregation-suppressing benefit while also minimizing steric hindrance for avidin/streptavidin binding .

Cyanine Aggregation Photophysical Stability PEGylation

Dual PEG Architecture as PROTAC Linker

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 chloride is explicitly validated as a PEG-based PROTAC linker for the synthesis of proteolysis-targeting chimeras, a bifunctional application that standard Cy5-biotin conjugates lacking this precise dual-PEG architecture cannot fulfill . The compound's molecular design positions the biotin moiety as a handle for streptavidin-based purification or immobilization while the Cy5 fluorophore provides a built-in detection tag, enabling both functional PROTAC assembly and subsequent tracking without additional labeling steps .

PROTAC Synthesis Targeted Protein Degradation Bifunctional Linkers

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Chloride: Key Application Scenarios


Streptavidin-Based Assays with pH-Independent Fluorescence

In ELISA, Western blot, and protein microarray workflows where detection relies on streptavidin-biotin binding, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 chloride provides pH-independent fluorescence from pH 4 to 10 . This eliminates the pH optimization steps required for Biotin-4-fluorescein and ensures consistent signal across varying buffer conditions. The PEG3 spacer minimizes steric hindrance during streptavidin binding while preventing fluorescence quenching observed with non-PEGylated Cy5 conjugates, enabling accurate quantification of biotinylated targets [1].

PROTAC Synthesis with Integrated Fluorescent Tracking

As a validated PEG-based PROTAC linker, N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 chloride enables the construction of bifunctional protein degraders . The biotin moiety facilitates streptavidin-mediated purification or pull-down of assembled PROTAC molecules, while the intrinsic Cy5 fluorophore (Ex/Em 649/667 nm) provides a built-in detection tag for monitoring cellular uptake, subcellular localization, and target engagement—all without the need for secondary antibody labeling or additional fluorophore conjugation steps [1].

High-Solubility Protein Labeling Workflows

The compound's high aqueous solubility, conferred by its dual PEG architecture, permits protein labeling at higher concentrations without precipitation or organic co-solvent addition . This is critical for labeling low-abundance proteins, generating high-degree-of-labeling conjugates for sensitive detection, and maintaining protein stability during conjugation. In contrast, Biotin-4-fluorescein's poor aqueous solubility limits achievable labeling density and introduces workflow variability [1].

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